molecular formula C25H20ClN5O2S B2998351 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 946377-35-1

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2998351
CAS No.: 946377-35-1
M. Wt: 489.98
InChI Key: CGBDLOLKMJBWTH-UHFFFAOYSA-N
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Description

2-((5-(1H-Indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thioether-linked indole moiety, a 3-methoxyphenyl group, and an acetamide tail terminating in a 4-chlorophenyl ring. The 3-methoxyphenyl and 4-chlorophenyl substituents likely influence electronic properties, lipophilicity, and target binding, while the thioether bridge may enhance metabolic stability compared to oxygen or nitrogen analogs .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O2S/c1-33-19-6-4-5-18(13-19)31-24(21-14-27-22-8-3-2-7-20(21)22)29-30-25(31)34-15-23(32)28-17-11-9-16(26)10-12-17/h2-14,27H,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBDLOLKMJBWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic compound recognized for its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antifungal activities. The unique structural features of this compound contribute significantly to its biological interactions.

Structural Overview

The molecular structure of the compound includes:

  • Indole moiety : Known for its role in various biological processes.
  • Triazole ring : Associated with a wide range of biological activities.
  • Thioether linkage : Enhances interaction with biological targets.
  • Chlorophenyl and methoxyphenyl groups : Contribute to the compound's lipophilicity and binding affinity.

The molecular weight of the compound is 524.64 g/mol, and it has a CAS number of 852145-43-8.

Anticancer Activity

Research indicates that compounds containing triazole structures exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines. In particular:

  • PC-3 prostate cancer cell line : IC50 = 0.67 µM
  • HCT-116 colon cancer cell line : IC50 = 0.80 µM
  • ACHN renal cancer cell line : IC50 = 0.87 µM .

These findings suggest that this compound may similarly demonstrate potent anticancer activity.

The mechanism of action for this compound likely involves:

  • Inhibition of Enzymatic Activity : The triazole ring can interact with enzymes critical for cancer cell proliferation.
  • Receptor Modulation : The indole and piperazine components may enhance binding to specific receptors involved in tumor growth regulation .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity. For example:

Compound NameIC50 (µM)Target Cell Line
Compound A0.24EGFR
Compound B0.96Src
This compoundTBDTBD

This table highlights the potential efficacy of the compound in comparison to known inhibitors.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of triazole derivatives:

  • Anticancer Studies : A study synthesized various triazole derivatives and evaluated their activity against multiple cancer cell lines, demonstrating promising results for compounds similar in structure to our target compound .
  • Molecular Docking Studies : Research employing molecular docking has indicated strong binding affinities for compounds with similar functional groups against key enzymes involved in cancer progression .

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenyl acetamide tail increases lipophilicity relative to compounds with polar tails (e.g., acetonitrile in 5o), which could impact membrane permeability .

Physical and Spectral Properties

Property Target Compound* Analog (5o, ) Analog (6r, ) VUAA1 ()
Melting Point (°C) Not reported 237–240 176–177 Not reported
Key IR Bands (cm⁻¹) Not reported 1678 (C=O), 785 (C–Cl) 1727 (C=O), 1596 (C=N) Not reported
Molecular Weight ~477 (estimated) 318.78 493.01 409.90

Analysis :

  • High melting points in analogs (e.g., 237–240°C for 5o) suggest strong crystalline packing, likely due to hydrogen bonding from acetamide and π-stacking from aromatic groups .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step procedures involving nucleophilic substitution and cyclization. A general approach includes:

  • Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux, followed by recrystallization .
  • Using triethylamine as a base and dioxane as a solvent for coupling intermediates like 2-amino-5-aryl-methylthiazole with chloroacetyl chloride . Optimization Tips : Adjust reflux duration (1–5 hours), solvent polarity (ethanol/water mixtures), and stoichiometric ratios of reagents to improve yield .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?

Key methods include:

  • NMR Spectroscopy : For verifying substituent positions (e.g., indole, triazole, and chlorophenyl groups) .
  • X-ray Crystallography : To resolve crystallographic ambiguity, particularly for triazole ring conformation .
  • Mass Spectrometry : To confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • IR Spectroscopy : For identifying thioether (C-S) and amide (N-H) functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Handling : Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent skin contact. In case of exposure, rinse with water for 15+ minutes and seek medical attention .
  • Disposal : Follow hazardous waste guidelines due to aquatic toxicity risks .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance pharmacological activity?

  • Structural Modifications :
  • Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to improve binding affinity .
  • Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility and bioavailability .
    • Methodology : Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins like EGFR or tubulin .

Q. What methodologies are used to evaluate its anticancer potential in preclinical studies?

  • In Vitro Assays :
  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM .
  • Apoptosis Detection : Use flow cytometry with Annexin V/PI staining .
    • In Vivo Models : Administer orally (10–50 mg/kg/day) to xenograft mice and monitor tumor volume reduction .

Q. How can contradictions in toxicity data across studies be resolved?

  • Dose-Response Analysis : Perform acute toxicity studies (OECD 423) in rodents to establish LD50 values .
  • Metabolite Profiling : Use LC-MS to identify toxic metabolites and compare metabolic pathways across species .
  • Structural Comparisons : Cross-reference toxicity data with analogs (e.g., pyrazole or thiazole derivatives) to isolate toxicophores .

Q. What strategies optimize multi-step synthesis for higher yields and scalability?

  • Intermediate Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) after each step .
  • Catalysis : Use Pd/C or Ni catalysts for reductive amination steps to reduce side reactions .
  • Process Automation : Implement flow chemistry for hazardous steps (e.g., thiolation) to improve safety and consistency .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on aqueous solubility.
    • Resolution : Measure solubility in PBS (pH 7.4) and DMSO, and validate via HPLC. Compare with structurally similar compounds (e.g., ’s thiazole derivatives) to identify solubility trends .

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